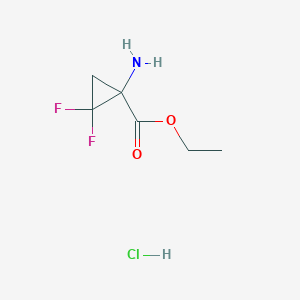
Ethyl 1-amino-2,2-difluorocyclopropanecarboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride is a fluorinated cyclopropane derivative. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride involves multiple steps. One common method includes the reaction of 3-tert-butyldiphenylsilyloxy-2-(4ʹ-methoxyphenyl)prop-1-ene with sodium chlorodifluoroacetate in diglyme at 180°C . The resulting product undergoes further reactions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of high-purity reagents and controlled reaction environments ensures the consistent quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ring-Opening Reactions: The cyclopropane ring can be opened under certain conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while ring-opening reactions can produce a range of linear or branched compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its unique chemical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: Its fluorinated structure makes it useful in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: A closely related compound with similar chemical properties.
1,1-Difluorocyclopropane Derivatives: These compounds share the cyclopropane ring and fluorine substituents, making them chemically similar.
Uniqueness
Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride is unique due to the presence of both an amino group and an ester group in its structure. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C6H10ClF2NO2 |
|---|---|
Molekulargewicht |
201.60 g/mol |
IUPAC-Name |
ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c1-2-11-4(10)5(9)3-6(5,7)8;/h2-3,9H2,1H3;1H |
InChI-Schlüssel |
OLKVKMRQJSNZAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC1(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


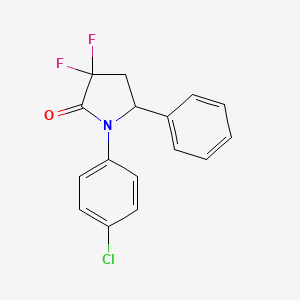
![(1R,5R)-1-benzyl 3-tert-butyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14025072.png)
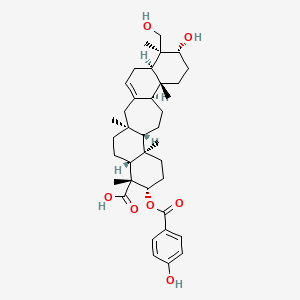

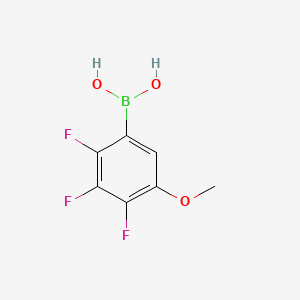
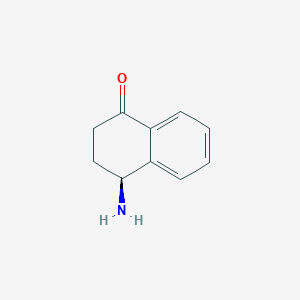
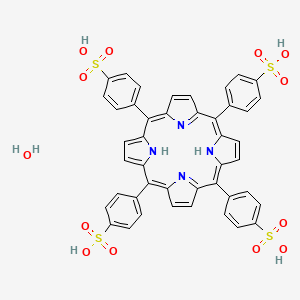
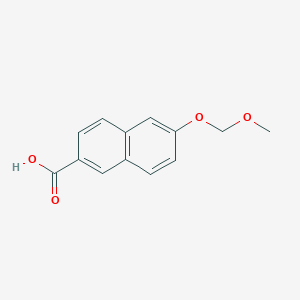


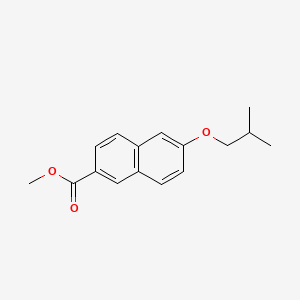
![benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B14025143.png)
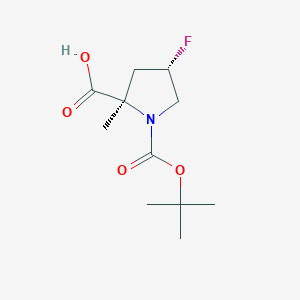
![2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one](/img/structure/B14025149.png)
